Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride
Description
Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride is a bicyclic organic compound featuring a strained [2.2.2] bicyclo-octane framework with an oxygen atom (oxabridge) at position 2, an amino group at position 4, and a methyl ester at position 1, stabilized as a hydrochloride salt. This structure confers rigidity and polarity, making it a valuable intermediate in pharmaceutical synthesis, particularly for drug candidates requiring conformational restriction or enhanced solubility .
Key properties (inferred from analogs):
Properties
Molecular Formula |
C9H16ClNO3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-7(11)9-4-2-8(10,3-5-9)6-13-9;/h2-6,10H2,1H3;1H |
InChI Key |
FWTHXVBRBIIRIG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CO2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Key Step: Hydrogenation for Amino Group Introduction
A practical and commonly applied step in the preparation of methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride is catalytic hydrogenation. This step converts a protected amino precursor into the free amine:
The precursor, methyl 4-[(benzyloxy)carbonyl]amino]bicyclo[2.2.2]octane-1-carboxylate, is dissolved in methanol.
Palladium hydroxide on carbon (20% Pd(OH)2/C) is added as the catalyst.
Hydrogen gas is bubbled through the mixture at room temperature (20 °C) for 1 hour.
After filtration to remove the catalyst, the filtrate is concentrated to yield methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate.
This method efficiently removes the benzyloxycarbonyl (Cbz) protecting group, yielding the free amino compound suitable for further reactions.
Functionalization via Amide Bond Formation
Further functionalization of the amino group is often achieved by coupling with carboxylic acids using carbodiimide chemistry:
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is reacted with an acid such as 4'-tert-butylbiphenyl-2-carboxylic acid.
The coupling is mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature.
The reaction proceeds over 18 hours, yielding the corresponding amide derivative.
This step demonstrates the versatility of the amino-functionalized bicyclic compound as a building block for more complex molecules.
Data Table: Summary of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the bicyclic structure provides stability and rigidity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Molecular Features
The compound is compared to analogs with modifications in the bicyclo system, substituents, or ester groups.
Key Observations :
- Oxabridge Impact: The 2-oxabridge introduces polarity and reduces steric bulk compared to purely hydrocarbon bicyclo systems (e.g., Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate HCl) .
- Ester Group : Methyl esters (target compound) are more metabolically labile than ethyl esters, affecting pharmacokinetics .
Physicochemical Properties
- Solubility: The hydrochloride salt form enhances aqueous solubility compared to non-ionic analogs (e.g., Methyl bicyclo[2.2.2]octane-1-carboxylate) .
- Stability: Amino groups in bicyclo systems may increase susceptibility to oxidation, necessitating stabilization via salt formation .
- Boiling Point : Estimated to exceed 200°C (analogous to Methyl bicyclo[2.2.2]octane-1-carboxylate, 208.7°C ).
Biological Activity
Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride, a bicyclic compound with a unique molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 221.68 g/mol. Its structure features an amino group and an ester functional group, which are critical for its interactions with biological targets. The compound is represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The amino group facilitates hydrogen bonding, enhancing the compound's affinity for these targets, which may influence several molecular pathways relevant to drug action.
Potential Therapeutic Applications
Research indicates that this compound may serve as a bioisostere for common pharmacophores, potentially improving drug efficacy and stability when incorporated into drug designs. Studies have shown that compounds with similar structural frameworks exhibit a range of biological activities, including:
- Antibacterial properties
- Inhibition of myeloperoxidase
- Agonistic activity on estrogen receptors
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparative analysis with structurally related compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | Contains a hydroxymethyl group | |
| Methyl endo-8-cyano-exo-8-methyl-3-oxo-2-oxabicyclo[2.2.2]octane-6-carboxylate | Features a cyano group and ketone functionality | |
| 4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid | Lacks the methyl ester; used primarily as an intermediate |
Case Studies and Research Findings
Recent studies have explored the interactions of methyl 4-amino-2-oxabicyclo[2.2.2]octane derivatives with biological systems:
- Study on Drug Efficacy : A study published in Medicinal Chemistry demonstrated that replacing phenyl rings in established drugs like Imatinib with the bicyclic structure resulted in improved solubility and metabolic stability . This suggests that methyl 4-amino derivatives could enhance the pharmacokinetic profiles of existing therapies.
- Bioactivity Screening : In vitro assays have indicated that derivatives of this compound exhibit significant antibacterial activity against various strains, highlighting its potential as a lead compound in antibiotic development .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the bicyclic framework can lead to variations in biological activity, suggesting pathways for optimizing drug candidates based on this scaffold .
Q & A
Q. What are the key synthetic steps for preparing Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride?
The synthesis involves four critical steps:
- Bicyclic Core Formation : A Diels-Alder reaction between a diene and dienophile constructs the rigid bicyclo[2.2.2]octane framework .
- Amino Group Introduction : Nucleophilic substitution (e.g., using ammonia or alkylamines) adds the 4-amino group .
- Esterification : Methanol and acid catalysis convert the carboxylic acid to the methyl ester .
- Salt Formation : Reacting the free base with HCl yields the hydrochloride salt . Methodological Tip: Monitor reaction progress via TLC and purify intermediates via recrystallization or column chromatography.
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR Spectroscopy : H and C NMR confirm the bicyclic structure, ester group (δ ~3.7 ppm for OCH), and amino proton signals .
- Mass Spectrometry (HRMS) : Validates molecular weight (CHClNO, MW 219.71) and fragmentation patterns .
- IR Spectroscopy : Identifies ester carbonyl (1700–1750 cm) and ammonium chloride stretches .
Q. How is purity assessed during synthesis?
- HPLC : Reverse-phase chromatography with UV detection ensures >95% purity .
- Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl percentages .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher amino group incorporation efficiency?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve ammonia solubility in non-polar media .
- Temperature Control : Moderate heating (60–80°C) balances reaction rate and byproduct suppression .
Q. What in vitro models are suitable for evaluating antimicrobial activity?
- Agar Diffusion Assays : Measure inhibition zones against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .
- Minimum Inhibitory Concentration (MIC) : Broth microdilution quantifies potency (e.g., MIC = 8–16 µg/mL for S. aureus) .
- Time-Kill Studies : Assess bactericidal vs. bacteriostatic effects over 24 hours .
Q. How is SHELX software utilized in crystallographic analysis of this compound?
- Structure Solution : SHELXS or SHELXD resolves phase problems using intrinsic Patterson methods for small-molecule crystals .
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and hydrogen bonding networks, achieving R-factors < 0.05 .
- Validation : PLATON checks for missed symmetry, twinning, and structural outliers .
Q. What strategies address contradictions in reported bioactivity data?
- Assay Standardization : Replicate studies under identical conditions (e.g., pH, inoculum size) to isolate variables .
- Structural Verification : Confirm batch purity via HPLC and H NMR to rule out degradation products .
- Target Validation : Use CRISPR-edited bacterial strains to verify specificity of antimicrobial mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
